molecular formula C13H18BrNO B15092603 3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline

3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B15092603
M. Wt: 284.19 g/mol
InChI Key: KCMBALIKXMETQY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the benzene ring, with an oxan-4-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-methylaniline followed by the introduction of the oxan-4-ylmethyl group. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The oxan-4-ylmethyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Lacks the oxan-4-ylmethyl group, making it less soluble and bioavailable.

    4-Bromo-3-methylaniline: Has a different substitution pattern, leading to variations in reactivity and applications.

    3-Bromo-4-methylbenzenesulphonamide: Contains a sulphonamide group, which imparts different chemical properties and biological activities.

Uniqueness

3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which enhances its solubility and bioavailability

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-bromo-4-methyl-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C13H18BrNO/c1-10-2-3-12(8-13(10)14)15-9-11-4-6-16-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3

InChI Key

KCMBALIKXMETQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CCOCC2)Br

Origin of Product

United States

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